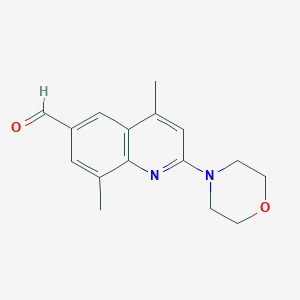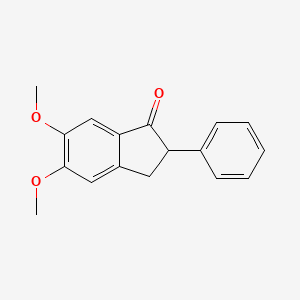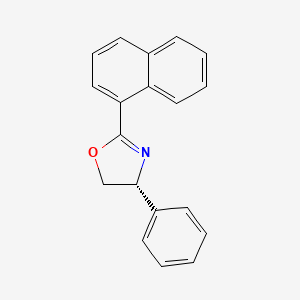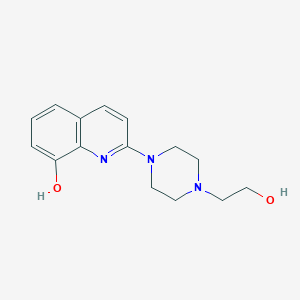
2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile is a complex organic compound that features a phthalimide moiety linked to a phenylacetonitrile group. Compounds with phthalimide structures are often used in various chemical and pharmaceutical applications due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile typically involves the following steps:
Formation of the Phthalimide Core: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Attachment of the Phenylacetonitrile Group: This step may involve a nucleophilic substitution reaction where the phthalimide core reacts with a halogenated phenylacetonitrile under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylacetonitrile moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic substitution may use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology and Medicine
Pharmaceuticals: Potential use in drug design and development due to its structural features.
Biological Probes: Could be used in the development of probes for biological studies.
Industry
Materials Science:
Agriculture: May be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. In catalysis, it may facilitate the formation or breaking of chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler compound with similar structural features.
Phenylacetonitrile: Shares the phenylacetonitrile moiety.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom of the phthalimide ring.
Uniqueness
2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile is unique due to the combination of the phthalimide and phenylacetonitrile groups, which may confer specific reactivity and applications not seen in simpler analogs.
Properties
CAS No. |
62971-28-2 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C16H16N2O2/c17-10-9-11-5-7-12(8-6-11)18-15(19)13-3-1-2-4-14(13)16(18)20/h5-8,13-14H,1-4,9H2 |
InChI Key |
KVICBAFZZABMEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)



![Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11850044.png)

![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)
![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)

![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)
